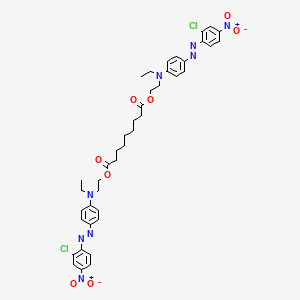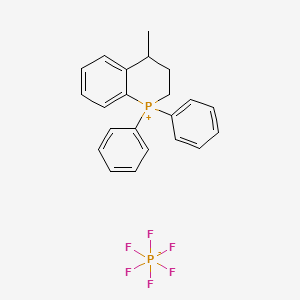
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate is a complex organophosphorus compound It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate typically involves the reaction of 4-methyl-1,1-diphenylphosphine with a suitable halogenating agent, followed by the addition of hexafluorophosphate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific synthetic route, but common solvents include dichloromethane and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts with different anions.
科学研究应用
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its stability and reactivity.
作用机制
The mechanism of action of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate involves its interaction with molecular targets through its phosphonium ion. This interaction can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the phosphonium ion can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity but different structural properties.
Tetraphenylphosphonium chloride: Another phosphonium salt with comparable applications in organic synthesis.
Phosphonium ylides: Compounds that share the phosphonium ion but differ in their overall structure and reactivity.
Uniqueness
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate is unique due to its specific combination of a phosphonium ion with a hexafluorophosphate anion. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
54230-12-5 |
|---|---|
分子式 |
C22H22F6P2 |
分子量 |
462.3 g/mol |
IUPAC 名称 |
4-methyl-1,1-diphenyl-3,4-dihydro-2H-phosphinolin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C22H22P.F6P/c1-18-16-17-23(19-10-4-2-5-11-19,20-12-6-3-7-13-20)22-15-9-8-14-21(18)22;1-7(2,3,4,5)6/h2-15,18H,16-17H2,1H3;/q+1;-1 |
InChI 键 |
NEJIKZLYCCYCJB-UHFFFAOYSA-N |
规范 SMILES |
CC1CC[P+](C2=CC=CC=C12)(C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



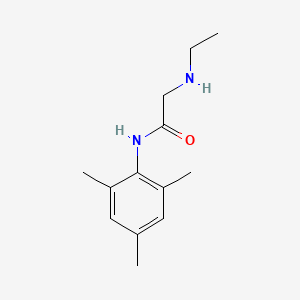
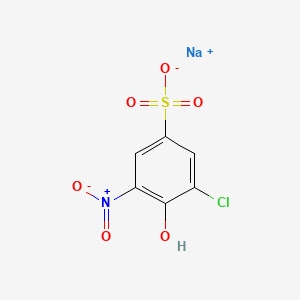
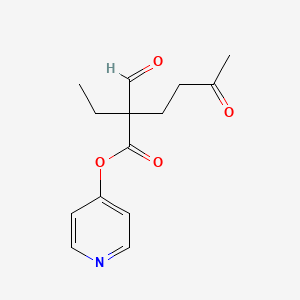

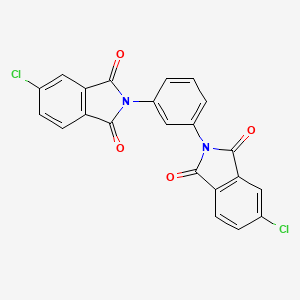


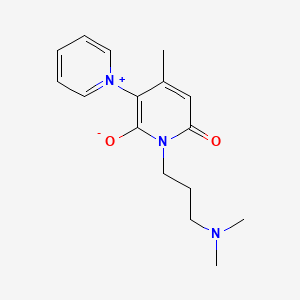
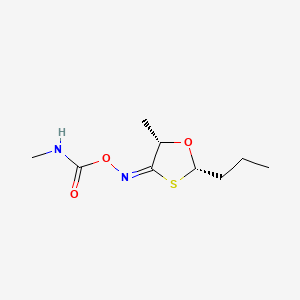

![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)

